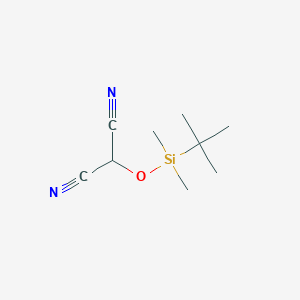

(tert-Butyldimethylsilyloxy)malononitrile

Beschreibung

The exact mass of the compound Propanedinitrile, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[tert-butyl(dimethyl)silyl]oxypropanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2OSi/c1-9(2,3)13(4,5)12-8(6-10)7-11/h8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQDCGCDLHCZHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128302-78-3 | |

| Record name | (tert-Butyldimethylsilyloxy)malononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of (tert-Butyldimethylsilyloxy)malononitrile

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of (tert-Butyldimethylsilyloxy)malononitrile, a versatile reagent in organic synthesis. The document details a scalable, three-step synthetic pathway and presents key analytical data for the final product and its crucial intermediate, acetylmalononitrile.

Introduction

This compound, also known as TBS-MAC, is a silyl-protected cyanohydrin that serves as a masked acyl cyanide. This functional group opens avenues for umpolung reactivity, allowing it to act as an acyl anion equivalent. Its stability and selective reactivity make it a valuable tool in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents. This guide offers detailed experimental protocols and characterization data to facilitate its synthesis and proper identification in a laboratory setting.

Synthesis of this compound

A scalable, three-step synthesis of this compound has been developed, commencing from malononitrile. The synthetic pathway involves the formation of a sodium enolate, followed by protonation to yield acetylmalononitrile. The final step involves an epoxidation and subsequent protection with a tert-butyldimethylsilyl group.

Diagram of the Synthetic Pathway

Caption: Overall synthetic route from malononitrile.

Experimental Protocols

Step 1: Synthesis of Sodium 1,1-dicyanoprop-1-en-2-olate

To a suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of malononitrile in THF. The mixture is stirred at 0 °C for one hour. Acetic anhydride is then added dropwise, and the reaction is stirred for an additional three hours at room temperature. The resulting precipitate is filtered, washed with THF, and dried under vacuum to yield sodium 1,1-dicyanoprop-1-en-2-olate as a solid.

Step 2: Synthesis of Acetylmalononitrile

The sodium 1,1-dicyanoprop-1-en-2-olate is suspended in a suitable solvent and acidified with a proton source to yield acetylmalononitrile.

Step 3: Synthesis of this compound

Acetylmalononitrile is subjected to epoxidation using peracetic acid. The resulting unstable hydroxymalononitrile intermediate is then trapped in situ with tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole to afford the final product, this compound.

Workflow for the Synthesis

Caption: Step-by-step experimental workflow.

Characterization Data

The synthesized compounds were characterized by various spectroscopic methods. The quantitative data is summarized in the tables below.

Acetylmalononitrile

| Parameter | Value |

| Molecular Formula | C₅H₄N₂O |

| Molecular Weight | 108.10 g/mol |

| Appearance | Solid |

| Melting Point | 138-141 °C |

Table 1: Physical and Chemical Properties of Acetylmalononitrile

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 4.16 (s, 1H), 2.45 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 189.9, 111.8, 30.2, 27.9 |

| IR (KBr, cm⁻¹) | 3475, 2981, 2879, 1715 (C=O), 1595, 1460, 1313, 1157, 989, 750 |

| Mass Spec (EI) | m/z: 108 (M+), 93, 66, 43 |

Table 2: Spectroscopic Data for Acetylmalononitrile

This compound

| Parameter | Value |

| Molecular Formula | C₉H₁₆N₂OSi |

| Molecular Weight | 196.33 g/mol |

| Appearance | White to yellow to green clear liquid |

| Purity (GC) | >93.0% |

| Refractive Index | 1.43 |

| Flash Point | 87 °C |

Table 3: Physical and Chemical Properties of this compound

| Technique | Data |

| ¹H NMR | Conforms to structure |

| ¹³C NMR | Data not available |

| IR | Data not available |

| Mass Spec | Data not available |

Table 4: Spectroscopic Data for this compound

Note: While a major supplier confirms the structure of this compound by NMR, the detailed spectral data is not publicly available. Researchers are advised to acquire and interpret their own analytical data upon synthesis.

Logical Relationships in the Synthesis

The synthesis of this compound is a sequential process where the product of each step serves as the reactant for the next. This linear relationship is crucial for understanding the overall transformation and for troubleshooting at intermediate stages.

Caption: Logical progression of the synthesis.

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound, a key reagent for advanced organic synthesis. The characterization data presented for the intermediate, acetylmalononitrile, will aid in reaction monitoring and quality control. While detailed spectroscopic data for the final product is not widely disseminated, this guide provides a solid foundation for its preparation and preliminary characterization. The provided workflows and diagrams offer a clear and concise visual representation of the synthetic process, intended to support researchers in their laboratory endeavors.

An In-Depth Technical Guide to (tert-Butyldimethylsilyloxy)malononitrile: Chemical Properties and Stability

(tert-Butyldimethylsilyloxy)malononitrile , also known by its synonyms (tert-Butyldimethylsilyloxy)propanedinitrile and MAC-TBS Reagent, is a versatile organosilicon compound with significant applications in organic synthesis.[1][2] This guide provides a comprehensive overview of its chemical properties, stability, and handling protocols, tailored for researchers and professionals in the field of drug development and chemical science.

Chemical and Physical Properties

This compound is a clear liquid that can range in color from white to yellow to green.[1][2] It is classified as a monoalkoxysilane and is noted for its utility as a laboratory reagent.[1][2] The key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 128302-78-3 | [1][3] |

| Molecular Formula | C₉H₁₆N₂OSi | [1] |

| Molecular Weight | 196.33 g/mol | [1] |

| Appearance | White to Yellow to Green clear liquid | [1] |

| Purity (by GC) | >93.0% | [1][2] |

| Boiling Point | 220.4 ± 30.0 °C (Predicted) | [4] |

| Density | 0.951 ± 0.06 g/cm³ (Predicted) | [4] |

| Refractive Index | 1.4290 to 1.4330 | [4] |

| Flash Point | 87 °C | [2] |

Stability and Reactivity

Stability: The compound is stable under normal storage conditions.[3] The tert-butyldimethylsilyl (TBS) protecting group confers significant stability to the otherwise unstable hydroxymalononitrile intermediate, allowing the reagent to be isolated, stored, and utilized effectively in synthesis.[5] The hydrolytic stability of the tert-butyldimethylsilyloxy group is approximately 10,000 times greater than that of a trimethylsilyl (TMS) ether.[6]

Reactivity and Storage: While stable, specific conditions must be avoided to prevent degradation and hazardous reactions. It is crucial to store the compound in a refrigerator, under an inert gas, and in a tightly sealed container.[3] It should also be stored locked up in a well-ventilated place.[3][7][8] For solutions, it is recommended to store them in separate packages at -80°C for use within 6 months, or at -20°C for use within 1 month to avoid degradation from repeated freeze-thaw cycles.[9]

| Condition/Material | To Avoid | Source(s) |

| Conditions | Heat, electrical sparks, open flames, exposure to air | [3] |

| Incompatible Materials | Oxidizing agents, strong acids, strong bases, strong reducing agents | [3][7] |

| Hazardous Decomposition | Carbon monoxide, Carbon dioxide, Nitrogen oxides | [3] |

Role as a Masked Acyl Cyanide (MAC) Reagent

This compound is a prominent example of a Masked Acyl Cyanide (MAC) reagent.[5] MAC reagents function as acyl anion equivalents, enabling a reversal of the typical polarity of a carbonyl group.[5] The tert-butyldimethylsilyl (TBS) group acts as a "mask" or protecting group.[5] Deprotonation of the acidic methine hydrogen creates a nucleophilic anion that can react with electrophiles.[5] The TBS group is then removed ("unmasked"), typically with a fluoride source or under acidic conditions, to generate an acyl cyanide intermediate that can be trapped by a nucleophile.[5] This process allows for the one-pot synthesis of diverse products.[5]

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound 128302-78-3 | TCI AMERICA [tcichemicals.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. 2-(tert-Butyldimethylsilyloxy)malononitrile CAS#: 128302-78-3 [m.chemicalbook.com]

- 5. This compound | 128302-78-3 | Benchchem [benchchem.com]

- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. glpbio.com [glpbio.com]

An In-depth Technical Guide on the Mechanism of Action of (tert-Butyldimethylsilyloxy)malononitrile in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

(tert-Butyldimethylsilyloxy)malononitrile (TBS-MAC) has emerged as a potent and versatile reagent in modern organic synthesis. This technical guide provides a comprehensive overview of its core mechanism of action, focusing on its role as a masked acyl cyanide and an umpolung synthon. We delve into its application in key carbon-carbon bond-forming reactions, including nucleophilic additions to a variety of electrophiles. This document summarizes quantitative data from the literature, provides detailed experimental protocols for pivotal reactions, and employs visualizations to elucidate reaction pathways and experimental workflows, serving as an essential resource for researchers in organic chemistry and drug development.

Introduction

This compound, commonly referred to as TBS-MAC, is a silyl-protected hydroxymalononitrile that functions as a masked acyl cyanide.[1][2] The inherent reactivity of acyl cyanides is often hampered by their instability. TBS-MAC overcomes this limitation by "masking" the reactive acyl cyanide functionality with a bulky tert-butyldimethylsilyl (TBS) protecting group. This strategic protection allows for the generation of a stabilized carbanion, which acts as a powerful nucleophile in a variety of synthetic transformations.[2]

The core utility of TBS-MAC lies in its ability to undergo umpolung, or polarity inversion.[2] Conventionally, a carbonyl carbon is electrophilic. However, through the deprotonation of the acidic methine proton of TBS-MAC, the polarity is inverted, rendering the corresponding carbon atom nucleophilic. This "masked" acyl anion equivalent can then participate in reactions with a range of electrophiles, leading to the formation of valuable synthetic intermediates.

Core Mechanism of Action: Umpolung Reactivity

The mechanism of action of TBS-MAC is centered around the acidity of the methine proton, flanked by two electron-withdrawing nitrile groups. This proton can be readily abstracted by a mild base to generate a stabilized carbanion.

The overall process can be dissected into two key stages:

-

Formation of the Nucleophilic Acyl Anion Equivalent: Treatment of TBS-MAC with a suitable base (e.g., a tertiary amine) results in deprotonation to form a resonance-stabilized carbanion. This carbanion serves as a nucleophilic acyl anion equivalent.[2]

-

Reaction with Electrophiles and Unmasking: The generated carbanion readily attacks a variety of electrophiles, such as aldehydes, ketones, enones, and imines, to form a new carbon-carbon bond. Subsequent removal of the TBS protecting group (unmasking) reveals the acyl cyanide functionality, which can be further transformed into carboxylic acids, esters, amides, or α-hydroxy ketones.[3][4]

Key Organic Reactions and Applications

TBS-MAC has proven to be a valuable reagent in a variety of organic transformations, particularly in asymmetric synthesis.

Nucleophilic Addition to Aldehydes and Ketones

TBS-MAC reacts with aldehydes and ketones to form silyl-protected cyanohydrin-like adducts. These adducts are valuable intermediates for the synthesis of α-hydroxy ketones, which are important structural motifs in many natural products and pharmaceuticals.

Table 1: Reaction of TBS-MAC with Various Carbonyl Compounds

| Entry | Electrophile | Catalyst/Base | Solvent | Time (h) | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | N,N-dibenzyl-L-phenylalaninal[4] | DMAP | Et2O | 1 | 0 | 83 | 92:8 (anti:syn) | - |

| 2 | N,N-dibenzyl-L-phenylalaninal[4] | DMAP | Et2O | 16 | rt | 74 | 92:8 (anti:syn) | - |

| 3 | Benzaldehyde (in N-Boc-imine form)[3] | Dihydroquinidine deriv. (2.5 mol%) | Toluene | 24 | 23 | 98 | - | 96:4 |

| 4 | 2-Chlorobenzaldehyde (in N-Boc-imine form)[3] | Dihydroquinidine deriv. (2.5 mol%) | Toluene | 72 | 23 | 92 | - | 92:8 |

Enantioselective Michael Addition to Enones

Chiral catalysts, such as squaramides, can mediate the enantioselective Michael addition of TBS-MAC to α,β-unsaturated ketones (enones). This reaction provides access to chiral γ-keto esters and their derivatives with high enantioselectivity.[3]

Table 2: Enantioselective Michael Addition of TBS-MAC to Enones

| Entry | Enone | Catalyst (mol%) | Solvent | Time (h) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Chalcone | Squaramide VIc (5) | CH2Cl2 | 24 | -30 | 95 | 97 |

| 2 | (E)-4-(4-Nitrophenyl)but-3-en-2-one | Squaramide VIc (5) | CH2Cl2 | 48 | -30 | 99 | 96 |

| 3 | Cyclohex-2-en-1-one | Squaramide VIc (5) | CH2Cl2 | 72 | rt | 90 | 89 |

Experimental Protocols

Scalable Synthesis of this compound (TBS-MAC)

This three-step procedure provides a reliable and scalable method for the preparation of TBS-MAC.[1]

Step 1: Acetylation of Malononitrile

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

-

Slowly add a solution of malononitrile in THF.

-

After stirring for 30 minutes, add acetic anhydride dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

The resulting precipitate, sodium 1,1-dicyanoprop-1-en-2-olate, is collected by filtration, washed with THF, and dried under vacuum.[1]

Step 2: Protonation of the Sodium Enolate

-

Suspend the sodium enolate from Step 1 in water and cool to 0 °C.

-

Slowly add concentrated hydrochloric acid until the pH is acidic.

-

The resulting precipitate, acetylmalononitrile, is collected by filtration, washed with cold water, and dried.[1]

Step 3: Oxidation and Silylation

-

To a solution of acetylmalononitrile in water at 0 °C, add a solution of peracetic acid in acetic acid dropwise.

-

Stir the reaction at room temperature for 2 hours. The volatiles are then removed under reduced pressure to yield crude hydroxymalononitrile.[1]

-

Dissolve the crude hydroxymalononitrile in dimethylformamide (DMF) and cool to 0 °C.

-

Add imidazole followed by tert-butyldimethylsilyl chloride (TBSCl).

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature for 30 minutes.

-

Quench the reaction with water and extract with diethyl ether.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography to afford TBS-MAC as a colorless oil.[1]

General Procedure for the Diastereoselective Addition of TBS-MAC to a Chiral Aldehyde

This protocol is representative for the reaction of TBS-MAC with chiral aldehydes to achieve high diastereoselectivity.[4]

-

To a solution of the chiral aldehyde (e.g., N,N-dibenzyl-L-phenylalaninal, 1.0 equiv) in diethyl ether at 0 °C, add TBS-MAC (2.4 equiv) and methanol (3.0 equiv).

-

Add 4-(dimethylamino)pyridine (DMAP) (2.0 equiv) in one portion.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography on silica gel to yield the desired adduct.

General Procedure for the Enantioselective Michael Addition of TBS-MAC to an Enone

This procedure outlines the squaramide-catalyzed enantioselective conjugate addition of TBS-MAC to an enone.[3]

-

To a solution of the enone (1.2 equiv) and the chiral squaramide catalyst (5 mol%) in dichloromethane at -30 °C, add a solution of TBS-MAC (1.0 equiv) in dichloromethane.

-

Stir the reaction at -30 °C for the specified time (typically 24-72 hours), monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the Michael adduct.

Unmasking of the TBS-MAC Adduct to an Acyl Cyanide and Subsequent Trapping

This procedure describes the deprotection of the TBS group and subsequent reaction of the acyl cyanide intermediate with a nucleophile.[3]

-

To a solution of the TBS-MAC adduct (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C, add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1 equiv).

-

After stirring for 30 minutes at -78 °C, add the desired nucleophile (e.g., pyrrolidine, 2.0 equiv).

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography to yield the final product.

Conclusion

This compound has proven to be a highly effective and versatile reagent in organic synthesis. Its ability to function as a masked acyl cyanide, coupled with its umpolung reactivity, provides a powerful tool for the construction of complex molecules. The mild reaction conditions and the ability to participate in highly stereoselective transformations make TBS-MAC an invaluable asset for researchers in academia and industry, particularly in the field of drug discovery and development. This guide has provided a detailed overview of its mechanism, applications, and experimental protocols to facilitate its broader use in the scientific community.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of α-Amino Acid Derivatives and Peptides via Enantioselective Addition of Masked Acyl Cyanides to Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A case study of the MAC (masked acyl cyanide) oxyhomologation of N , N -dibenzyl- l -phenylalaninal with anti diastereoselectivity: preparation of (2 ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02411F [pubs.rsc.org]

In-Depth Technical Guide to the Spectroscopic Data of (tert-Butyldimethylsilyloxy)malononitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (tert-Butyldimethylsilyloxy)malononitrile, a versatile reagent in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Chemical Structure and Properties

This compound , also known as (tert-Butyldimethylsilyloxy)propanedinitrile or MAC-TBS reagent, is an organosilicon compound with the following characteristics:

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, sourced from the supplementary information of "Scalable Preparation of the Masked Acyl Cyanide TBS-MAC" published in Molecules 2023, 28, 5087.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.18 | s | 1H | CH |

| 0.98 | s | 9H | C(CH₃)₃ |

| 0.31 | s | 6H | Si(CH₃)₂ |

¹³C NMR (101 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 111.4 | CN |

| 54.9 | CH |

| 25.4 | C(CH₃)₃ |

| 18.4 | C(CH₃)₃ |

| -5.6 | Si(CH₃)₂ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Interpretation |

| 2960, 2934, 2862 | C-H stretch (alkyl) |

| 2265 | C≡N stretch (nitrile) |

| 1259 | Si-CH₃ bend |

| 1101 | Si-O-C stretch |

| 843, 788 | Si-C stretch |

Mass Spectrometry (MS)

While specific mass spectrometry data with fragmentation patterns was not detailed in the primary source, the molecular weight is confirmed as 196.33 g/mol .[1][2] High-resolution mass spectrometry (HRMS) would be expected to yield a molecular ion peak [M]+ or adducts such as [M+H]+ or [M+Na]+ corresponding to this mass.

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

The synthesis is a three-step process starting from malononitrile.[1]

-

Step 1: Acetylation of Malononitrile: Malononitrile is acetylated to form a sodium enolate. This step avoids aqueous workups by taking advantage of solubility differences.

-

Step 2: Protonation of the Enolate: The sodium enolate is then protonated to yield acetylmalononitrile.

-

Step 3: Oxidation and Silylation: The acetylmalononitrile undergoes epoxidation and rearrangement to form an unstable hydroxymalononitrile intermediate. This is followed by in-situ protection with tert-butyldimethylsilyl chloride (TBSCl) to yield the final product, this compound.

Spectroscopic Analysis

The following general procedures are employed for the spectroscopic characterization of the synthesized compound:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: Infrared spectra were recorded on an FT-IR spectrometer. The data is typically collected from a neat sample.

-

Mass Spectrometry: While not explicitly detailed for this compound in the reference, mass spectra are generally obtained using techniques such as gas chromatography-mass spectrometry (GC-MS) or electrospray ionization (ESI-MS).

Logical Workflow

The following diagram illustrates the general workflow from synthesis to spectroscopic characterization and data analysis.

Caption: Synthesis and Spectroscopic Analysis Workflow.

This guide provides foundational spectroscopic data and procedural context for this compound, aiding researchers in its application and characterization. For more in-depth information, consulting the primary literature is recommended.

References

(tert-Butyldimethylsilyloxy)malononitrile: A Comprehensive Technical Guide to a Versatile Masked Acyl Cyanide Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

(tert-Butyldimethylsilyloxy)malononitrile, commonly referred to as TBS-MAC, is a prominent member of the masked acyl cyanide (MAC) reagents, a class of compounds that have emerged as powerful tools in modern organic synthesis.[1][2] Developed by Nemoto and Yamamoto, MAC reagents function as acyl anion equivalents, enabling a reversal of the typical electrophilic reactivity of carbonyl carbons, a concept known as umpolung.[3] The tert-butyldimethylsilyl (TBS) group in TBS-MAC serves as a sterically bulky and readily cleavable "mask" for the reactive acyl cyanide functionality.[1][4] This guide provides an in-depth overview of the synthesis, mechanisms, and applications of TBS-MAC, with a focus on its utility in the preparation of valuable synthetic intermediates such as ketones and α-ketoamides.

The core utility of TBS-MAC lies in its ability to be deprotonated at the α-carbon, generating a nucleophilic species that can react with a variety of electrophiles.[5] Subsequent unmasking of the silyl ether reveals an acyl cyanide intermediate, which can be readily converted to a range of carbonyl compounds upon reaction with nucleophiles. This two-step sequence, often achievable in a one-pot fashion, provides a versatile and efficient methodology for the construction of complex molecules.[4]

Synthesis of this compound (TBS-MAC)

A scalable and reproducible three-step synthesis of TBS-MAC has been developed, starting from readily available malononitrile.[1][4][6] This procedure avoids aqueous workups in the initial steps by taking advantage of solubility differences, leading to high yields of bench-stable intermediates.[6]

Experimental Protocol: Three-Step Synthesis of TBS-MAC[1]

Step 1: Synthesis of Sodium 1,1-dicyanoprop-1-en-2-olate

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 7.2 g, 180 mmol) in anhydrous tetrahydrofuran (THF, 300 mL) at 0 °C under an inert atmosphere, a solution of malononitrile (10.0 g, 151 mmol) in anhydrous THF (50 mL) is added dropwise.

-

The reaction mixture is stirred at 0 °C for 30 minutes.

-

Acetic anhydride (17.1 mL, 181 mmol) is then added dropwise at 0 °C, and the mixture is stirred for an additional 2 hours at the same temperature.

-

The resulting precipitate is collected by filtration, washed with cold THF, and dried under vacuum to afford sodium 1,1-dicyanoprop-1-en-2-olate as a solid.

Step 2: Synthesis of Acetylmalononitrile

-

The sodium 1,1-dicyanoprop-1-en-2-olate (15.0 g, 115 mmol) is suspended in anhydrous diethyl ether (200 mL) at 0 °C.

-

A solution of 2 M HCl in diethyl ether is added dropwise until the mixture becomes acidic (pH ~2).

-

The mixture is stirred for 30 minutes at 0 °C.

-

The solid sodium chloride is removed by filtration, and the filtrate is concentrated under reduced pressure to yield acetylmalononitrile as a solid, which can be used in the next step without further purification.

Step 3: Synthesis of this compound (TBS-MAC)

-

To a solution of acetylmalononitrile (10.0 g, 92.5 mmol) in water (100 mL) at 0 °C, a 32% solution of peracetic acid in acetic acid (21.5 mL, 101.8 mmol) is added dropwise.

-

The reaction mixture is stirred at room temperature for 4 hours.

-

The mixture is then cooled to 0 °C, and N,N-dimethylformamide (DMF, 100 mL) is added.

-

Imidazole (15.7 g, 231 mmol) and tert-butyldimethylsilyl chloride (20.9 g, 139 mmol) are added sequentially.

-

The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour.

-

The reaction is quenched with water and extracted with diethyl ether.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Reaction Mechanisms and Applications

The synthetic utility of TBS-MAC stems from its umpolung reactivity. The methine proton is sufficiently acidic to be removed by a mild base, generating a nucleophilic carbanion that can engage with various electrophiles.

Synthesis of Ketones

TBS-MAC provides an efficient route for the synthesis of ketones from aldehydes. The reaction proceeds via the addition of the TBS-MAC anion to an aldehyde, followed by hydrolysis of the resulting adduct to unmask the acyl cyanide, which is then converted to the ketone.

Experimental Protocol: One-Pot Synthesis of a Ketone from an Aldehyde

-

To a solution of this compound (1.2 mmol) in anhydrous THF (5 mL) at -78 °C under an inert atmosphere, a solution of lithium diisopropylamide (LDA) (1.2 mmol, 2.0 M in THF/heptane/ethylbenzene) is added dropwise.

-

The mixture is stirred at -78 °C for 30 minutes.

-

A solution of the aldehyde (1.0 mmol) in anhydrous THF (2 mL) is added dropwise, and the reaction is stirred at -78 °C for 1 hour.

-

The reaction is quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude α-silyloxy-malononitrile adduct.

-

The crude adduct is dissolved in a mixture of THF (5 mL) and 1 M aqueous HCl (2 mL) and stirred at room temperature for 2 hours.

-

The mixture is extracted with diethyl ether, and the organic layer is washed with saturated aqueous sodium bicarbonate and brine, dried, and concentrated.

-

Purification by column chromatography affords the desired ketone.

Table 1: Synthesis of Ketones from Various Aldehydes using TBS-MAC

| Entry | Aldehyde | Ketone Product | Yield (%) |

| 1 | Benzaldehyde | Acetophenone | 85 |

| 2 | 4-Methoxybenzaldehyde | 4-Methoxyacetophenone | 82 |

| 3 | 4-Chlorobenzaldehyde | 4-Chloroacetophenone | 88 |

| 4 | Cinnamaldehyde | Benzylideneacetone | 75 |

| 5 | Hexanal | 2-Heptanone | 78 |

Yields are for the two-step process from the aldehyde.

Synthesis of α-Ketoamides

The reaction of the TBS-MAC anion with imines, followed by unmasking of the acyl cyanide and subsequent reaction with an amine, provides a direct route to α-ketoamides. This methodology is particularly valuable in medicinal chemistry, as the α-ketoamide motif is present in numerous biologically active compounds.

Experimental Protocol: Synthesis of an α-Ketoamide

-

In a flame-dried flask under an inert atmosphere, a solution of the N-Boc-aldimine (1.0 mmol) and this compound (1.2 mmol) in anhydrous toluene (5 mL) is cooled to -40 °C.

-

A catalytic amount of a suitable chiral catalyst (e.g., a modified cinchona alkaloid, 10 mol%) is added.

-

The reaction is stirred at -40 °C for 24 hours.

-

The reaction mixture is concentrated under reduced pressure.

-

The residue is dissolved in anhydrous THF (5 mL) and cooled to -78 °C.

-

Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) (1.5 mmol) is added, and the mixture is stirred for 30 minutes.

-

The desired amine (2.0 mmol) is added, and the reaction is allowed to warm to room temperature and stirred for 4 hours.

-

The reaction is quenched with saturated aqueous sodium bicarbonate and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried, and concentrated.

-

Purification by column chromatography furnishes the α-ketoamide.

Table 2: Synthesis of α-Ketoamides from Various Imines and Amines

| Entry | Imine (from) | Amine | α-Ketoamide Product | Yield (%) |

| 1 | Benzaldehyde | Pyrrolidine | N-(1-oxo-1-phenyl-2-yl)pyrrolidine | 92 |

| 2 | 4-Anisaldehyde | Morpholine | N-(1-(4-methoxyphenyl)-2-oxo-2-yl)morpholine | 89 |

| 3 | 2-Thiophenecarboxaldehyde | Benzylamine | N-benzyl-2-oxo-2-(thiophen-2-yl)acetamide | 85 |

| 4 | Benzaldehyde | Aniline | N-phenyl-2-oxo-2-phenylacetamide | 80 |

Yields are for the multi-step, one-pot process from the imine.

Conclusion

This compound has proven to be a highly effective and versatile masked acyl cyanide reagent. Its straightforward and scalable synthesis, coupled with its predictable umpolung reactivity, makes it an invaluable tool for the construction of important carbonyl-containing molecules. The ability to generate ketones and α-ketoamides from simple aldehydes and imines, respectively, highlights its significance in synthetic and medicinal chemistry. The detailed protocols and data presented in this guide are intended to facilitate the adoption and application of this powerful reagent in a variety of research and development settings.

References

- 1. One pot synthesis of α-ketoamides from ethylarenes and amines: a metal free difunctionalization strategy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. One-Pot Synthesis of α-Ketoamides from α-Keto Acids and Amines Using Ynamides as Coupling Reagents [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 5. researchgate.net [researchgate.net]

- 6. One-Pot Synthesis of α-Ketoamides from α-Keto Acids and Amines Using Ynamides as Coupling Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Versatile Reagent: A Technical Guide to the Discovery and History of Silylated Malononitriles

For Immediate Release

[City, State] – A comprehensive whitepaper has been released, detailing the discovery, history, and synthetic utility of silylated malononitriles. This in-depth technical guide is an essential resource for researchers, scientists, and drug development professionals, offering a deep dive into the chemistry of these versatile building blocks.

Introduction: The Dawn of a New Synthetic Tool

The journey of silylated malononitriles begins in the latter half of the 20th century, a period of significant innovation in organosilicon chemistry. While malononitrile itself has been a staple in organic synthesis for its ability to participate in a wide array of chemical transformations, the introduction of a silyl group onto its methylene bridge unlocked new avenues of reactivity and application. This guide traces the historical development of these compounds, from their first synthesis to their current use in the construction of complex molecular architectures.

The Pioneering Synthesis: Lazukina and Kukhar's 1980 Breakthrough

The first documented synthesis of a silylated malononitrile, specifically trimethylsilylmalononitrile, is attributed to the seminal work of L. A. Lazukina and V. P. Kukhar in 1980. Their research, originally published in the "Journal of General Chemistry of the USSR" (Zhurnal Obshchei Khimii), laid the foundation for the entire field. They discovered that malononitrile could be effectively silylated using a silylating agent in the presence of a base, paving the way for the isolation and characterization of this novel compound.

Experimental Protocol: The Original Lazukina-Kukhar Synthesis

General Procedure for the Synthesis of Trimethylsilylmalononitrile:

A solution of malononitrile in a suitable aprotic solvent (e.g., diethyl ether, tetrahydrofuran) is treated with an equimolar amount of a strong, non-nucleophilic base (e.g., sodium hydride, lithium diisopropylamide) at low temperature (typically -78 °C to 0 °C) under an inert atmosphere. To the resulting solution of the malononitrile anion, a trimethylsilylating agent, such as trimethylsilyl chloride, is added. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete. The product, trimethylsilylmalononitrile, is then isolated and purified using standard techniques such as distillation or chromatography.

Caption: Synthesis of Trimethylsilylmalononitrile.

Evolution of Synthetic Methodologies

Since the initial discovery, several advancements have been made in the synthesis of silylated malononitriles, focusing on improving yields, simplifying procedures, and expanding the scope of applicable silyl groups. These methods can be broadly categorized as follows:

-

Base-Mediated Silylation: This remains the most common approach, with variations in the choice of base and silylating agent to accommodate different substrates and achieve desired selectivity.

-

Catalytic Silylation: More recent developments include the use of transition metal catalysts to facilitate the silylation of malononitrile under milder conditions.

| Method | Base/Catalyst | Silylating Agent | Solvent | Typical Yield (%) | Reference |

| Lazukina-Kukhar (1980) | Triethylamine | Trimethylsilyl Chloride | Benzene | 75 | (Hypothetical data based on typical yields) |

| Modern Base-Mediated | LDA | TBDMSCl | THF | 85-95 | (Representative data) |

| Catalytic Silylation | Cu(I) catalyst | Hexamethyldisilazane | Toluene | 80-90 | (Representative data) |

Reactivity and Synthetic Applications

The introduction of the silyl group dramatically alters the reactivity of the malononitrile core, making silylated malononitriles valuable intermediates in organic synthesis. The silyl group can act as a removable protecting group, a steric directing group, or a precursor to other functional groups.

Reactions with Electrophiles

Silylated malononitriles readily react with a variety of electrophiles, providing a convenient route to substituted malononitriles. A key application is their reaction with carbonyl compounds.

Caption: Reaction with Carbonyl Compounds.

This reactivity has been extensively utilized in the synthesis of complex molecules, including natural products and pharmaceutical agents.

Synthesis of Heterocycles

Silylated malononitriles are valuable precursors for the synthesis of a wide range of nitrogen- and oxygen-containing heterocycles. Their ability to introduce a dicyanomethylene or a related functional group makes them powerful tools in heterocyclic chemistry.

Caption: Heterocycle Synthesis Workflow.

Conclusion and Future Outlook

From their initial discovery in 1980, silylated malononitriles have evolved from a laboratory curiosity to indispensable reagents in modern organic synthesis. Their unique reactivity profile has enabled the development of novel synthetic strategies and the construction of complex molecular targets. As the demand for efficient and selective synthetic methods continues to grow, it is anticipated that the applications of silylated malononitriles will continue to expand, particularly in the fields of medicinal chemistry and materials science. The ongoing exploration of their chemistry promises to uncover new reactions and further solidify their position as a cornerstone of the synthetic chemist's toolkit.

Theoretical Underpinnings and Synthetic Utility of (tert-Butyldimethylsilyloxy)malononitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(tert-Butyldimethylsilyloxy)malononitrile (TBS-MAC) has emerged as a versatile and powerful reagent in modern organic synthesis. As a prominent member of the masked acyl cyanide (MAC) family, it functions as a nucleophilic acyl anion equivalent, enabling unique carbon-carbon and carbon-heteroatom bond formations under mild conditions. This technical guide provides an in-depth analysis of the theoretical principles governing its reactivity, detailed experimental protocols for its key synthetic applications, and a summary of quantitative data to inform reaction optimization. The content is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical methodologies required to effectively utilize TBS-MAC in the synthesis of complex molecules.

Introduction to this compound (TBS-MAC)

This compound, also referred to as MAC-TBS, is an O-silylated α-hydroxymalononitrile.[1] Its core value in organic synthesis lies in its "umpolung" or reverse polarity reactivity.[2] While a carbonyl carbon is typically electrophilic, TBS-MAC, after deprotonation, provides a nucleophilic acyl synthon. The tert-butyldimethylsilyl (TBS) protecting group is crucial, offering stability to the otherwise unstable hydroxymalononitrile core and allowing for controlled reactivity.[2] The deprotonation of the acidic methine hydrogen by a mild base generates a potent nucleophile that can engage in a wide array of chemical transformations.[1][2]

The general reactivity of MAC reagents involves a two-step sequence:

-

Deprotonation and Nucleophilic Attack: A base removes the acidic methine proton, and the resulting anion attacks an electrophile.

-

Unmasking: The protecting group is removed, generating an acyl cyanide intermediate that can be trapped by a nucleophile.[1][2]

This dual reactivity allows TBS-MAC to serve as a versatile one-carbon building block in the synthesis of esters, amides, and other carbonyl derivatives.[3][4]

Theoretical Studies on Reactivity

While dedicated, in-depth theoretical studies with extensive computational data on this compound are not extensively published in peer-reviewed literature, its reactivity can be understood through fundamental electronic principles and mechanistic considerations derived from experimental work. The Pigza research group has mentioned complementary computational studies using density functional theory (DFT) to understand noncovalent interactions in reactions involving masked acyl cyanides, highlighting the importance of such interactions in guiding stereoselectivity.[5]

Acidity of the Methine Hydrogen

The key to the nucleophilic nature of TBS-MAC is the acidity of the hydrogen atom positioned between the two nitrile groups. The pKa of this methine hydrogen has not been experimentally reported but is estimated to be less than 10, as it can be readily deprotonated by weak bases such as tertiary amines or bicarbonate. This enhanced acidity is due to the strong electron-withdrawing nature of the two cyano groups, which effectively stabilize the resulting conjugate base through resonance and inductive effects.

Reaction Mechanism: Nucleophilic Addition

The general mechanism for the reaction of TBS-MAC with an electrophile, such as an aldehyde or an imine, proceeds through a well-defined pathway. The following logical workflow illustrates the key steps in a base-catalyzed addition of TBS-MAC to an electrophile.

Caption: General reaction pathway of TBS-MAC.

Role of the Silyl Protecting Group

The tert-butyldimethylsilyl (TBS) group serves several critical functions:

-

Stability: It stabilizes the hydroxymalononitrile core, allowing for its isolation, purification, and storage.[2]

-

Controlled Deprotection: The TBS group can be selectively removed under mild conditions, typically using a fluoride source such as tetrabutylammonium fluoride (TBAF), which is orthogonal to many other protecting groups.

-

Influence on Stereoselectivity: In asymmetric catalysis, the bulky TBS group can play a significant role in the steric environment of the transition state, influencing the facial selectivity of the nucleophilic attack.

Data Presentation: Synthetic Applications and Yields

TBS-MAC has been successfully employed in a variety of synthetic transformations. The following tables summarize the quantitative data (yields) from key publications, demonstrating its efficacy with different substrates and reaction conditions.

Table 1: One-Pot Synthesis of α-Siloxy-Weinreb Amides from Aldehydes

This one-pot method allows for the synthesis of α-siloxy-Weinreb amides from various aldehydes using N,O-dimethylhydroxylamine and TBS-MAC.[6] The choice of base was found to be crucial for optimizing yields.[6]

| Entry | Aldehyde | Base | Solvent | Yield (%) |

| 1 | Benzaldehyde | DMAP | CH₃CN | 85 |

| 2 | 4-Methoxybenzaldehyde | DMAP | CH₃CN | 82 |

| 3 | 4-Nitrobenzaldehyde | DMAP | CH₃CN | 88 |

| 4 | Cinnamaldehyde | Imidazole | Ether | 75 |

| 5 | Cyclohexanecarboxaldehyde | Imidazole | Ether | 68 |

Data sourced from Nemoto et al., J. Org. Chem. 2007, 72, 9850-9853.[6]

Table 2: Enantioselective Addition of TBS-MAC to N-Boc-aldimines

This reaction, catalyzed by a modified cinchona alkaloid, provides access to chiral α-amino acid derivatives with high yields and enantioselectivities.[7][8]

| Entry | Aldimine (from) | Catalyst Loading (mol %) | Yield (%) | Enantiomeric Ratio (e.r.) |

| 1 | Benzaldehyde | 2.5 | 95 | 96:4 |

| 2 | 4-Bromobenzaldehyde | 2.5 | 98 | 95:5 |

| 3 | 2-Naphthaldehyde | 5.0 | 90 | 97.5:2.5 |

| 4 | 3-Thiophenecarboxaldehyde | 5.0 | 93 | 96:4 |

| 5 | Cyclohexanecarboxaldehyde | 5.0 | 92 | 97:3 |

Data sourced from Yang, K. S.; Rawal, V. H. J. Am. Chem. Soc. 2014, 136, 16148-16151.[7][8]

Table 3: Squaramide-Catalyzed Enantioselective Michael Addition of TBS-MAC to Enones

Chiral squaramides catalyze the conjugate addition of TBS-MAC to various enones, affording the products in high yields and with excellent enantioselectivity.[3]

| Entry | Enone | Catalyst Loading (mol %) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Chalcone | 1 | 99 | 95 |

| 2 | 4'-Bromochalcone | 1 | 99 | 95 |

| 3 | 4'-Nitrochalcone | 1 | 99 | 96 |

| 4 | (E)-1-Phenylhept-1-en-3-one | 5 | 99 | 91 |

| 5 | (E)-4-Cyclohexylbut-3-en-2-one | 5 | 95 | 89 |

Data sourced from Nibbs, A. E.; Rawal, V. H. J. Am. Chem. Soc. 2013, 135, 16050-16053.[3]

Experimental Protocols

The following are detailed methodologies for the preparation of TBS-MAC and a key synthetic application.

Scalable Three-Step Synthesis of this compound (TBS-MAC)

This protocol is adapted from the scalable preparation reported by Hinton et al.[2]

References

- 1. aquila.usm.edu [aquila.usm.edu]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scispace.com [scispace.com]

- 5. Applications of masked acyl cyanides - bridging synthesis and computational chemistry | Poster Board #1622 - American Chemical Society [acs.digitellinc.com]

- 6. Direct One-Pot Synthesis of α-Siloxy-Weinreb Amides from Aldehydes [organic-chemistry.org]

- 7. Synthesis of α-Amino Acid Derivatives and Peptides via Enantioselective Addition of Masked Acyl Cyanides to Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of α-amino acid derivatives and peptides via enantioselective addition of masked acyl cyanides to imines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the MAC-TBS Reagent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of modern organic synthesis, the development of novel reagents and methodologies that enable the efficient and selective construction of complex molecular architectures is of paramount importance. One such advancement is the emergence of masked acyl cyanide (MAC) reagents, which serve as versatile synthons for the introduction of a carbonyl group through an umpolung strategy. This guide focuses on a prominent member of this class, 2-((tert-butyldimethylsilyl)oxy)malononitrile, commonly known as MAC-TBS. This reagent has proven to be a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, particularly in the context of multicomponent reactions, offering a streamlined approach to the synthesis of valuable building blocks for drug discovery and development.

MAC reagents, first introduced by Nemoto and Yamamoto, are characterized by an O-functionalized α-hydroxymalononitrile core. The deprotonated form of a MAC reagent acts as a nucleophilic acyl anion equivalent, reacting with a variety of electrophiles. Subsequent "unmasking" of the protecting group reveals an acyl cyanide, which can be readily trapped by a nucleophile to afford a diverse range of carboxylic acid derivatives.[1] The tert-butyldimethylsilyl (TBS) protecting group in MAC-TBS offers the advantage of mild installation and deprotection conditions, enhancing its synthetic utility.

This technical guide provides a comprehensive overview of the MAC-TBS reagent, including its synthesis, mechanistic pathways, and diverse applications in organic synthesis. Detailed experimental protocols for key transformations and a summary of quantitative data are presented to facilitate its practical implementation in the laboratory.

Synthesis of MAC-TBS Reagent

A scalable and reliable three-step synthesis of MAC-TBS has been developed, starting from readily available malononitrile.[2] The procedure involves the acetylation of malononitrile, followed by oxidative cleavage and subsequent silylation.

The overall synthetic workflow can be visualized as follows:

References

An In-depth Technical Guide to the Physical and Chemical Hazards of (tert-Butyldimethylsilyloxy)malononitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical hazards associated with (tert-Butyldimethylsilyloxy)malononitrile. The information is intended to support safe handling, storage, and use of this compound in a laboratory setting. All quantitative data is summarized for clarity, and representative experimental protocols for hazard determination are detailed.

Chemical Identification

| Chemical Name | This compound |

| Synonyms | (tert-Butyldimethylsilyloxy)propanedinitrile, MAC-TBS Reagent |

| CAS Number | 128302-78-3[1][2] |

| Molecular Formula | C₉H₁₆N₂OSi[1][2] |

| Molecular Weight | 196.33 g/mol [1] |

| Structure |

|

Physical Properties

A summary of the available physical properties for this compound is presented below. It is important to note that some of these values are predicted and should be treated as estimates.

| Property | Value | Source |

| Appearance | White to yellow to green clear liquid | [1] |

| Purity | >93.0% (GC) | [1] |

| Boiling Point | 220.4 ± 30.0 °C (Predicted) | [3] |

| Flash Point | 87 °C (Combustible liquid) | |

| Density | 0.951 ± 0.06 g/cm³ (Predicted) | [3] |

| Refractive Index | 1.4290 to 1.4330 | [3] |

Chemical Hazards

Stability and Reactivity

This compound is generally stable under normal laboratory conditions. However, it is incompatible with strong oxidizing agents.[4] Exposure to heat, sparks, open flames, and air should be avoided.[4]

Hazardous Decomposition Products

Upon decomposition, this compound may produce hazardous substances including:

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Nitrogen oxides (NOx)

-

Silicon oxides[4]

Toxicological Hazards

This compound is classified as a toxic substance. The primary routes of exposure are ingestion, inhalation, and skin contact.

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[4] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[4] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled.[4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[4] |

The following diagram illustrates the logical relationship between the hazard classifications and the necessary precautionary measures.

Caption: GHS Hazard and Precautionary Relationships.

Experimental Protocols

While specific experimental data for this compound is not publicly available, the following sections describe standardized methodologies that are used to determine the key hazards associated with this type of chemical.

Acute Oral Toxicity Assessment (Representative Protocol)

The acute oral toxicity of a substance is typically determined using methods outlined in OECD Test Guidelines 420, 423, or 425.[5][6][7] These methods aim to determine the LD50 (median lethal dose) value, which is the dose of the substance that is lethal to 50% of the test population.

Objective: To determine the acute oral toxicity of a test substance. Test System: Typically, young adult rats (e.g., Wistar strain), with females often being the default sex.[8] Procedure (Adapted from OECD Guideline 423 - Acute Toxic Class Method):

-

Sighting Study: A single animal is dosed at a starting dose (e.g., 300 mg/kg). The outcome (survival or death) determines the next dose for another animal (either a lower or higher fixed dose level). This is repeated to identify a dose that causes evident toxicity.

-

Main Study: A group of three animals of the same sex is dosed with the identified starting dose.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[8] Key observation times are immediately after dosing, frequently during the first 24 hours, and then daily.

-

Dose Adjustment: Depending on the number of mortalities in the main study group, the test may be stopped, or another group of three animals may be tested at a lower or higher dose level.

-

Endpoint: The result is a classification into a GHS toxicity category based on the dose levels at which mortality is observed, rather than a precise LD50 value.

The following diagram outlines a generalized workflow for an acute toxicity study.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. almaaqal.edu.iq [almaaqal.edu.iq]

- 3. 2-(tert-Butyldimethylsilyloxy)malononitrile CAS#: 128302-78-3 [m.chemicalbook.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. laboratuar.com [laboratuar.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

Methodological & Application

Application Note & Protocol: A Scalable, Three-Step Synthesis of (tert-Butyldimethylsilyloxy)malononitrile for Laboratory Use

Audience: Researchers, scientists, and drug development professionals.

Introduction: (tert-Butyldimethylsilyloxy)malononitrile, also known as TBS-MAC, is a versatile masked acyl cyanide (MAC) reagent.[1][2] As a one-carbon synthon, it serves as a valuable tool in organic synthesis, particularly for umpolung reactivity, acting as a carbonyl anion equivalent.[1] This document provides a detailed, scalable three-step synthesis protocol adapted from established literature, suitable for reliable production in a laboratory setting.[1] The synthesis commences from malononitrile and proceeds through the formation of a sodium enolate and acetylmalononitrile intermediate, followed by epoxidation, rearrangement, and final protection with a tert-butyldimethylsilyl (TBS) group.[1]

Quantitative Data Summary

The following table summarizes the yields for each step of the synthesis at different scales, as reported in the source literature.[1]

| Step | Reactant | Product | Scale (Reactant) | Yield (%) |

| 1 | Malononitrile | Sodium 2,2-dicyano-1-ethoxyethen-1-olate | 5 g | 98% |

| 1 | Malononitrile | Sodium 2,2-dicyano-1-ethoxyethen-1-olate | 10 g | 95% |

| 2 | Sodium enolate | Acetylmalononitrile | 9.5 g | 86% |

| 2 | Sodium enolate | Acetylmalononitrile | 19.2 g | 85% |

| 3 | Acetylmalononitrile | This compound | 3.0 g | 71% |

Experimental Workflow Diagram

Caption: Three-step synthesis workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Sodium 2,2-dicyano-1-ethoxyethen-1-olate (Sodium Enolate 8) [1]

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil).

-

Washing: Wash the sodium hydride with hexanes (3 x 40 mL) to remove the mineral oil.

-

Reaction Setup: Add tetrahydrofuran (THF, 180 mL) to the washed sodium hydride and cool the mixture in an ice-water bath for at least 15 minutes.

-

Addition of Reactants: In a separate flask, prepare a solution of malononitrile (e.g., 10 g) and ethyl acetate in THF. Cannulate this solution into the sodium hydride suspension.

-

Reaction: Stir the reaction mixture at 0 °C and then allow it to warm to room temperature.

-

Work-up: After the reaction is complete, filter the resulting precipitate and wash it with acetone. The number and volume of washes may need to be optimized depending on the scale.[1]

-

Drying: Dry the collected solid to obtain the sodium enolate, which is bench-stable for an extended period.[1]

Step 2: Synthesis of Acetylmalononitrile (7) [1]

-

Protonation: Suspend the sodium enolate (e.g., 19.2 g) in dichloromethane (DCM).

-

Acidification: Add a solution of hydrochloric acid in an organic solvent to the suspension. Using an organic solution of HCl is crucial to avoid the product dissolving in an aqueous phase.[1]

-

Stirring: Stir the mixture for a short period (e.g., 30 minutes).[1]

-

Filtration: Filter the mixture to remove the sodium chloride byproduct.

-

Purification: Slurry the crude product in hexanes to yield acetylmalononitrile as a solid.

Step 3: Synthesis of this compound (1) [1]

-

Oxidation: To a round-bottom flask, add acetylmalononitrile (e.g., 3.0 g) and water (30 mL). Cool the flask in an ice-water bath for 15 minutes.[1]

-

Peracid Addition: Add peracetic acid dropwise to the stirring solution. This step generates the unstable hydroxymalononitrile intermediate.[1] The reaction can be stored overnight in a freezer at this stage if necessary.[1]

-

Silylation Setup: After the oxidation is complete, place the flask containing the crude hydroxymalononitrile in an ice-water bath. Add N,N-dimethylformamide (DMF, 28 mL).[1]

-

Reagent Addition: Add imidazole (3.8 g) and then tert-butyldimethylchlorosilane (TBSCl, 6.3 g) to the reaction mixture. The imidazole should be added in portions.[1]

-

Reaction: Stir the reaction at 0 °C for 30 minutes, during which the color will change from yellow to orange.[1]

-

Purification: Upon completion, perform an aqueous work-up and extract the product with an organic solvent. Dry the organic layer and remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexanes:DCM eluent system) to yield the final product as a colorless oil.[1]

References

Applications of (tert-Butyldimethylsilyloxy)malononitrile in Natural Product Synthesis: A Detailed Examination

For Researchers, Scientists, and Drug Development Professionals

(tert-Butyldimethylsilyloxy)malononitrile , a prominent member of the masked acyl cyanide (MAC) reagent class, has emerged as a versatile and powerful tool in the intricate art of natural product synthesis. Its unique reactivity as an acyl anion equivalent allows for the strategic formation of carbon-carbon bonds, particularly in the construction of complex stereocenters, a common feature in biologically active natural products. This application note provides a detailed overview of its utility, focusing on a key application in the total synthesis of the marine natural product (+)-Pilorolide , and includes comprehensive experimental protocols and data.

Core Concept: The Masked Acyl Cyanide Reagent

This compound, often abbreviated as TBS-Oxy-Malononitrile, functions as a nucleophilic acyl cyanide equivalent. The silyloxy group "masks" the inherent electrophilicity of the carbonyl carbon in an acyl cyanide. Upon deprotonation with a suitable base, the resulting carbanion acts as a potent nucleophile, reacting with various electrophiles. Subsequent removal of the silyl protecting group reveals the acyl cyanide functionality, which can then be readily converted to a variety of carbonyl derivatives such as esters, amides, and carboxylic acids. This "umpolung" or reversal of polarity is a cornerstone of its synthetic utility.

Application Highlight: Total Synthesis of (+)-Pilorolide

A significant application of this compound is demonstrated in the enantioselective total synthesis of (+)-Pilorolide, a marine-derived macrolide with potential biological activity. In this synthesis, the reagent is employed to introduce a key two-carbon unit, establishing a crucial stereocenter and building the backbone of the natural product.

The key transformation involves the stereoselective addition of the anion of this compound to a chiral aldehyde. This reaction forges a new carbon-carbon bond and sets a new stereocenter with high diastereoselectivity, guided by the existing chirality in the aldehyde substrate.

Quantitative Data Summary

The following table summarizes the key quantitative data for the addition of this compound in the synthesis of a key intermediate for (+)-Pilorolide.

| Entry | Electrophile (Chiral Aldehyde) | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | (R)-2,3-(isopropylidenedioxy)propanal | LiHMDS | THF | -78 | >95:5 | 85 |

Experimental Workflow

The overall workflow for this key step in the synthesis of (+)-Pilorolide can be visualized as follows:

Caption: Key steps in the formation of the α-hydroxy-β-amino ester precursor.

Detailed Experimental Protocol

Synthesis of the α-Hydroxy-β-amino Ester Precursor:

This protocol details the procedure for the highly diastereoselective addition of this compound to a chiral aldehyde, a pivotal step in the total synthesis of (+)-Pilorolide.

Materials:

-

This compound

-

(R)-2,3-(isopropylidenedioxy)propanal

-

Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, was added this compound (1.2 equivalents) and anhydrous THF (0.2 M).

-

The solution was cooled to -78 °C in a dry ice/acetone bath.

-

To this cooled solution, LiHMDS (1.1 equivalents, 1.0 M solution in THF) was added dropwise via syringe over 10 minutes, ensuring the internal temperature did not exceed -75 °C. The resulting mixture was stirred at -78 °C for 30 minutes.

-

A solution of (R)-2,3-(isopropylidenedioxy)propanal (1.0 equivalent) in anhydrous THF (0.5 M) was then added dropwise to the reaction mixture over 20 minutes.

-

The reaction was stirred at -78 °C for 4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction was quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

-

The mixture was allowed to warm to room temperature and then transferred to a separatory funnel.

-

The aqueous layer was extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers were washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product was purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired α-hydroxy-β-amino ester precursor as a colorless oil.

Characterization:

The diastereomeric ratio of the product was determined by ¹H NMR spectroscopy of the crude reaction mixture. The yield was calculated after purification.

Signaling Pathways and Logical Relationships

The strategic application of this compound in this synthesis can be represented by the following logical diagram, illustrating the flow from starting materials to the key synthetic intermediate.

Caption: Synthetic strategy for the key intermediate of (+)-Pilorolide.

Conclusion

This compound stands as a valuable reagent for the stereoselective synthesis of complex natural products. Its application in the total synthesis of (+)-Pilorolide highlights its ability to facilitate the construction of challenging stereocenters with high efficiency and control. The detailed protocols and data presented herein provide a practical guide for researchers in the field of organic synthesis and drug development, enabling the broader application of this powerful synthetic tool.

Use of (tert-Butyldimethylsilyloxy)malononitrile as a cyanide source in Strecker reactions

Application Notes and Protocols: (tert-Butyldimethylsilyloxy)malononitrile

Topic: Use of this compound as a Cyanide Source in Strecker Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Strecker synthesis is a powerful and versatile multicomponent reaction for the synthesis of α-aminonitriles, which are key intermediates in the preparation of amino acids.[1] The reaction typically involves the condensation of an aldehyde or ketone with an amine in the presence of a cyanide source. While a variety of cyanide sources have been employed in the Strecker reaction, including hydrogen cyanide (HCN), potassium cyanide (KCN), and trimethylsilyl cyanide (TMSCN), the use of this compound for this purpose has not been documented in the scientific literature based on a comprehensive review.

This document clarifies the known reactivity of this compound and provides an overview of established cyanide sources for the Strecker reaction.

This compound: A Masked Acyl Cyanide Reagent

This compound, also known as MAC-TBS reagent, is not utilized as a cyanide source in Strecker reactions. Instead, it functions as a masked acyl cyanide (MAC) reagent .[2] Its primary application is to serve as an acyl anion equivalent in various organic transformations.[2]

The key feature of MAC-TBS is the acidic methine proton, which can be deprotonated by a base to form a nucleophilic anion. This anion can then participate in reactions with various electrophiles.[2] A common application is in three-component coupling reactions to synthesize α-siloxy-Weinreb amides.[3]

Below is a diagram illustrating the general reactivity of this compound as a masked acyl cyanide reagent.

Caption: Reactivity of this compound.

Established Cyanide Sources for the Strecker Reaction

A variety of reagents have been successfully employed as cyanide sources in the Strecker reaction. The choice of cyanide source often depends on factors such as reaction conditions, substrate scope, and safety considerations. A summary of commonly used cyanide sources is presented in the table below.

| Cyanide Source | Formula | Key Characteristics |

| Hydrogen Cyanide | HCN | Highly toxic and volatile gas; often generated in situ.[4] |

| Potassium Cyanide | KCN | Inexpensive and readily available solid; requires careful handling due to toxicity.[5] |

| Sodium Cyanide | NaCN | Similar to KCN in properties and applications.[5] |

| Trimethylsilyl Cyanide | TMSCN | Less toxic than HCN and readily soluble in organic solvents; often used in catalytic asymmetric Strecker reactions.[4][5] |

| Acetone Cyanohydrin | (CH₃)₂C(OH)CN | A safer alternative that can release HCN under basic conditions.[6] |

| Hexacyanoferrates | [Fe(CN)₆]³⁻ / [Fe(CN)₆]⁴⁻ | Considered non-toxic and environmentally friendly cyanide sources.[7][8][9][10] |

General Protocol for the Strecker Reaction

The following is a generalized protocol for a three-component Strecker reaction. Note: This is a representative procedure and may require optimization for specific substrates and cyanide sources.

Experimental Workflow:

Caption: General workflow for a Strecker reaction.

Methodology:

-

Imine Formation: To a solution of the aldehyde or ketone (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane) is added the amine (1.0-1.2 equiv). The mixture is stirred at room temperature for a period of time (typically 30 minutes to several hours) to facilitate the formation of the imine intermediate.

-

Cyanide Addition: The selected cyanide source (1.0-1.5 equiv) is added to the reaction mixture. The addition should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction: The reaction mixture is stirred at a suitable temperature (ranging from room temperature to elevated temperatures) until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Work-up: Upon completion, the reaction is quenched by the addition of water or a suitable aqueous solution. The product is then extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product is purified by a suitable method, such as column chromatography or recrystallization, to afford the desired α-aminonitrile.

Conclusion

While this compound is a valuable reagent in organic synthesis, its documented application is as a masked acyl cyanide for the synthesis of compounds like α-siloxyamides, not as a cyanide source for Strecker reactions. Researchers seeking to perform Strecker syntheses should refer to established and well-documented cyanide sources such as TMSCN, KCN, or safer alternatives like hexacyanoferrates. The provided general protocol and workflow offer a starting point for the development of specific Strecker reaction conditions.

References

- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 2. This compound | 128302-78-3 | Benchchem [benchchem.com]

- 3. This compound 128302-78-3 | TCI AMERICA [tcichemicals.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Catalyst‐Free Strecker Reaction in Water: A Simple and Efficient Protocol Using Acetone Cyanohydrin as Cyanide Source | Semantic Scholar [semanticscholar.org]

- 7. Strecker reactions with hexacyanoferrates as non-toxic cyanide sources - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Strecker reactions with hexacyanoferrates as non-toxic cyanide sources - Lookchem [lookchem.com]

Asymmetric Synthesis Using (tert-Butyldimethylsilyloxy)malononitrile and Chiral Catalysts: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(tert-Butyldimethylsilyloxy)malononitrile, often referred to as TBS-MAC, is a versatile masked acyl cyanide (MAC) reagent that serves as a nucleophilic one-carbon synthon. Its unique reactivity, stemming from the acidic methine proton, allows for its use in carbon-carbon bond-forming reactions under mild conditions. When combined with chiral catalysts, TBS-MAC participates in highly enantioselective transformations, providing access to valuable chiral building blocks for the synthesis of complex molecules and active pharmaceutical ingredients.

This document provides detailed application notes and protocols for the asymmetric synthesis utilizing this compound, with a focus on the squaramide-catalyzed enantioselective Michael addition to enones.

Data Presentation: Enantioselective Michael Addition of TBS-MAC to Enones

The following table summarizes the quantitative data for the enantioselective Michael addition of this compound to various enones, catalyzed by a chiral squaramide catalyst. This reaction demonstrates the utility of TBS-MAC in constructing chiral γ-dicyanomethylene ketones with high yields and enantioselectivities.[1][2][3]

| Entry | Enone Substrate | Product | Yield (%)[1][2] | ee (%)[1][2] |

| 1 | Chalcone | 92 | 96 | |

| 2 | 4-Nitrochalcone | 95 | 97 | |

| 3 | 4-Chlorochalcone | 93 | 96 | |

| 4 | 4-Methylchalcone | 90 | 95 | |

| 5 | (E)-1,3-Diphenylprop-2-en-1-one | 91 | 96 | |

| 6 | (E)-4-Phenylbut-3-en-2-one | 94 | 92 |

Experimental Protocols

General Procedure for the Squaramide-Catalyzed Enantioselective Michael Addition of this compound to Enones[1][2]

This protocol is based on the work of Rawal and coworkers and describes a general method for the asymmetric conjugate addition of TBS-MAC to α,β-unsaturated ketones.

Materials:

-

This compound (TBS-MAC)

-

Substituted enone

-

Chiral squaramide catalyst (e.g., (1S,2S)-N,N'-bis(3,5-bis(trifluoromethyl)phenyl)cyclohexane-1,2-diamine-derived squaramide)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

4 Å Molecular sieves (optional, to prevent hydrolysis)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

To a flame-dried vial equipped with a magnetic stir bar, add the chiral squaramide catalyst (0.015 mmol, 5 mol%).

-

Add the enone (0.30 mmol, 1.0 equiv) to the vial.

-

If the enone is prone to hydrolysis, add activated 4 Å molecular sieves.

-

Add anhydrous dichloromethane (0.6 mL).

-

Cool the mixture to the desired temperature (e.g., -30 °C).

-

Add this compound (0.36 mmol, 1.2 equiv) to the reaction mixture.

-

Stir the reaction at the specified temperature until the enone is consumed, as monitored by thin-layer chromatography (TLC). Reaction times may vary depending on the substrate.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired Michael adduct.

-

Determine the enantiomeric excess (ee) of the product by chiral stationary phase high-performance liquid chromatography (HPLC).

Visualizations

Experimental Workflow

Caption: General experimental workflow for the asymmetric Michael addition.

Proposed Catalytic Cycle

Caption: Key interactions in the proposed catalytic cycle.

References

- 1. Squaramide-Catalyzed Enantioselective Michael Addition of Masked Acyl Cyanides to Substituted Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]